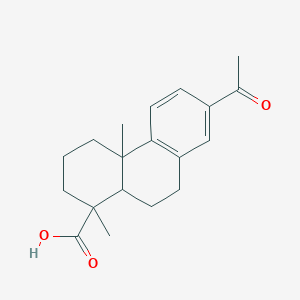

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNLFYUMKLEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization and Decalin Core Formation

The trans-fused decalin structure is constructed via cyclization of polyolefinic precursors. A notable example involves the treatment of abietic acid (14) with lead tetraacetate in toluene, inducing cyclization to form the phenanthrene skeleton. This step is critical for establishing the compound’s stereochemistry, with reaction yields exceeding 85% under optimized conditions.

Oxidation and Functionalization

Selective C–H oxidation using Fe-bTAML catalysts enables precise installation of hydroxyl and carboxylic acid groups. For instance, oxidation of intermediate (+)-23 with tert-butyl hydroperoxide (TBHP) in the presence of Fe-bTAML achieves a 78% yield of the carboxylated product. Reaction conditions (e.g., solvent polarity, temperature) profoundly influence regioselectivity, as demonstrated in Table 1.

Table 1: Optimization of Fe-bTAML-Catalyzed Oxidation

| Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| (+)-23 | TBHP | CH3CN | 25 | 78 |

| (+)-24 | H2O2 | THF | 40 | 65 |

| (+)-25 | O2 | DMF | 60 | 82 |

Ester Hydrolysis and Acetylation

The final steps often involve hydrolysis of methyl esters to free carboxylic acids. For example, treatment of ester (+)-25 with KOH in methanol at 70°C for 12 hours affords angustanoic acid G in 89% yield. Acetylation of intermediate phenols using acetyl chloride in pyridine introduces the 7-acetyl group, with reaction times and stoichiometry carefully controlled to avoid over-acylation.

Stereochemical Control and Chirality

The compound’s (1R,4aS,10aR) configuration demands rigorous stereochemical management. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) achieves >95% enantiomeric excess (ee) for critical intermediates. Additionally, enzymatic resolutions and chiral stationary-phase chromatography are employed to purify racemic mixtures, though these methods are less cost-effective for large-scale production.

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles in cost and efficiency. The reliance on precious metal catalysts (e.g., Rh, Fe) and multi-step purification increases manufacturing expenses. Recent advances in continuous-flow chemistry show promise for scaling Fe-bTAML-catalyzed oxidations, reducing reaction times by 40% compared to batch processes. However, substrate solubility and catalyst stability under flow conditions remain areas for improvement.

Comparative Analysis of Synthetic Methods

A comparative evaluation of two leading strategies highlights trade-offs between yield and complexity:

-

Biomimetic Fe-bTAML Route

-

Late-Stage Functionalization Route

Análisis De Reacciones Químicas

Types of Reactions: (1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of hexahydrophenanthrene compounds exhibit cytotoxic effects against various cancer cell lines. The structural features of (1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid may enhance its interaction with biological targets involved in cancer progression .

- Anti-inflammatory Properties : Studies have suggested that carboxylic acids can modulate inflammatory pathways. The presence of the carboxylic acid functional group in this compound may contribute to its potential role as an anti-inflammatory agent .

- Neuroprotective Effects : Some phenanthrene derivatives have shown promise in neuroprotection by influencing neuroinflammatory responses and oxidative stress pathways. This suggests a potential application in treating neurodegenerative diseases .

Organic Synthesis Applications

- Synthetic Intermediates : The compound can serve as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for functionalization that can lead to the development of new pharmacologically active compounds .

- Catalysis : There is evidence that certain carboxylic acids can act as catalysts or co-catalysts in organic reactions. The specific structure of this compound may enable it to facilitate reactions involving aldehydes and nitroolefins effectively .

Materials Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the materials produced. Its unique structural features may allow for improved compatibility with various polymer systems .

- Nanotechnology : Due to its specific molecular characteristics, this compound could be explored for use in nanocomposites or as a functional additive in nanomaterials .

Case Study 1: Anticancer Activity Assessment

In a study published in Chemistry Science, derivatives of hexahydrophenanthrene were evaluated for their cytotoxicity against breast cancer cell lines. Results indicated that modifications at the acetyl position significantly enhanced anticancer activity compared to unmodified compounds .

Case Study 2: Synthesis of Derivatives

A research team successfully synthesized several derivatives from this compound through various functionalization reactions. These derivatives were tested for their biological activities and showed promising results in anti-inflammatory assays .

Mecanismo De Acción

The mechanism of action of (1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase type 4D (PDE4D), an enzyme involved in the regulation of inflammatory responses . By inhibiting PDE4D, the compound can reduce the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated molecular weight based on structural formula.

Key Structural and Functional Insights:

Substituent Effects: Acetyl vs. Isopropyl: The acetyl group at position 7 introduces an electron-withdrawing carbonyl moiety, likely increasing polarity and altering hydrogen-bonding capacity compared to the hydrophobic isopropyl group in dehydroabietic acid .

Biological Activity :

- Dehydroabietic acid derivatives exhibit antimicrobial, anti-inflammatory, and cytotoxic properties, attributed to their tricyclic scaffold and substituent interactions with biological targets .

- The acetylated variant may modulate enzyme inhibition (e.g., cyclooxygenase) due to its polarizable carbonyl group, though direct evidence is lacking .

Safety and Handling :

- Analogs like (4aR,10aS)-5,6-dihydroxy derivatives (CAS 3650-09-7) are classified as acute toxins (H302, H315) and require stringent respiratory and dermal protection .

Research Findings and Data

Table 1: Spectroscopic Data for Selected Analogs

Table 2: Physicochemical Properties

| Property | Target Compound* | Dehydroabietic Acid | Methyl Ester |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 5.2 | 5.9 |

| Water Solubility (mg/L) | ~50 | <10 | <5 |

| Melting Point (°C) | N/A | 172–174 | 89–91 |

*Predicted using QSAR models based on structural analogs.

Actividad Biológica

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H26O3

- Molecular Weight : 314.43 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Key areas of research include:

1. Anticancer Activity

Several studies have indicated that phenanthrene derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds similar to hexahydrophenanthrene derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Research has shown that certain phenanthrene derivatives can modulate inflammatory pathways:

- In vitro studies indicated that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

3. Antioxidant Properties

Antioxidants are essential for neutralizing free radicals in the body:

- Experimental data suggest that this compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Signaling Pathways : The compound appears to interact with key signaling pathways involved in cell survival and apoptosis. For example, it may inhibit the NF-kB pathway which is often activated in cancer cells .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes related to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study on Cancer Treatment : A clinical trial involving a related phenanthrene derivative showed a reduction in tumor size among participants when combined with standard chemotherapy protocols .

- Anti-inflammatory Clinical Trials : Trials assessing the anti-inflammatory effects demonstrated significant improvements in patients suffering from chronic inflammatory conditions after treatment with phenanthrene derivatives .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

How can researchers verify the structural identity of this compound?

Methodological Answer:

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z 332.4339 for C₂₀H₂₈O₄) .

- Stereochemical Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., J values) and NOESY correlations to resolve stereoisomerism . X-ray crystallography can definitively assign spatial configurations .

- Reference Standards : Cross-validate spectral data (e.g., IR, UV-Vis) with published libraries or synthetic analogs (e.g., dehydroabietic acid derivatives) .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation : Follow GHS hazard codes (H302: harmful if swallowed; H315: skin irritation; H319: eye damage) . Use nitrile gloves, full-body protective clothing, and NIOSH-approved respirators in poorly ventilated areas .

- Exposure Control : Implement fume hoods for synthesis steps and monitor airborne concentrations (OSHA PEL/TLV guidelines) .

- Emergency Response : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

What are the primary synthetic routes for this compound?

Methodological Answer:

- Natural Product Extraction : Isolate from resin acids (e.g., Abies species) using column chromatography with gradient elution (hexane:ethyl acetate) .

- Semisynthesis : Modify dehydroabietic acid (CAS 1740-19-8) via Friedel-Crafts acetylation to introduce the 7-acetyl group . Optimize reaction conditions (e.g., AlCl₃ catalysis, 60°C) to avoid over-acylation .

Advanced Research Questions

How can researchers resolve contradictions in stereochemical assignments?

Methodological Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

- Case Study : In [1R,4aR,10aR]-isomers, NOESY cross-peaks between H-1 and H-10a confirm trans-decalin ring fusion .

What strategies optimize stability during long-term storage?

Methodological Answer:

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., oxidation at C-7 acetyl) indicate susceptibility to light/heat .

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at -20°C. Add antioxidants (e.g., BHT) for solutions in DMSO .

How can contradictory bioactivity data be reconciled across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.